Technical Guide: Physicochemical Properties and Synthetic Pathways of 6-Fluoro-2-(oxiran-2-yl)chroman
Technical Guide: Physicochemical Properties and Synthetic Pathways of 6-Fluoro-2-(oxiran-2-yl)chroman
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-(oxiran-2-yl)chroman is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably Nebivolol, a highly selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.[1] Its stereochemistry plays a crucial role in the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of the physicochemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman, detailed experimental protocols for its stereoisomeric conversion, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [2] |
| Molecular Weight | 194.2 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2] |
| Melting Point | < -18 °C | [2] |
| Boiling Point | 292 - 313 °C at 101.3 kPa | [2][3] |
| Density | 1.299 g/cm³ | [3] |
| Flash Point | 138 °C | [3] |
| Water Solubility | 689 mg/L at 25 °C | [2] |
| Log P (Octanol-Water Partition Coefficient) | 2.32 at 25 °C | [2] |
| Vapor Pressure | 0.00334 mmHg at 25°C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |
Stereoisomerism
6-Fluoro-2-(oxiran-2-yl)chroman possesses two stereocenters, leading to the existence of four stereoisomers. The synthesis of these isomers often starts from an enantiomerically pure precursor, such as (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring introduces a new stereogenic center, resulting in a mixture of two diastereomers for each enantiopure starting material (e.g., R,S and R,R from the R-enantiomer).[5] These stereoisomers can be separated by techniques such as column chromatography.[5]
Experimental Protocols
The following section details a representative experimental protocol for the conversion of one stereoisomer of 6-Fluoro-2-(oxiran-2-yl)chroman to another, a critical step in the synthesis of Nebivolol. This process involves the opening of the oxirane ring followed by an intramolecular cyclization to invert the stereochemistry at one of the chiral centers.
Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene
This protocol is based on the process described in patent WO2011132140A2.[6]
Step 1: Ring Opening of the Epoxide
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A mixture of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene and an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) is heated.
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The reaction mixture is then cooled and diluted with water.
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An organic solvent immiscible with water (e.g., ethyl acetate) is added to extract the product.
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The organic layer is separated and washed with an aqueous solution of sodium bicarbonate.
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The organic layer is dried to yield the corresponding ring-opened intermediate.
Step 2: Protection of the Hydroxyl Group
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The intermediate from Step 1 is reacted with a hydroxyl-protecting reagent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine).
-
The reaction mixture is worked up to isolate the protected intermediate.
Step 3: Epoxide Reformation (Inversion of Stereochemistry)
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The protected intermediate is stirred in an organic solvent (e.g., dimethyl sulfoxide) with a base (e.g., potassium hydroxide) at an elevated temperature (e.g., 40-45°C).
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After the reaction is complete, the mixture is cooled, and ethyl acetate is added.
-
The layers are separated, and the organic layer is washed and dried to obtain (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene.
Analytical Characterization:
The stereochemical purity and identity of the starting materials and products can be confirmed using analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying the different stereoisomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure and stereochemistry of the compounds.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the conversion of the (2R, 2S) stereoisomer of 6-Fluoro-2-(oxiran-2-yl)chroman to the (2R, 2R) stereoisomer, which is a crucial intermediate for the synthesis of Nebivolol.
Caption: Stereoisomeric conversion of 6-Fluoro-2-(oxiran-2-yl)chroman.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran - Safety Data Sheet [chemicalbook.com]
- 3. 99199-90-3 | CAS DataBase [m.chemicalbook.com]
- 4. 6-Fluoro-2-(oxiran-2-yl)chroman|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]
